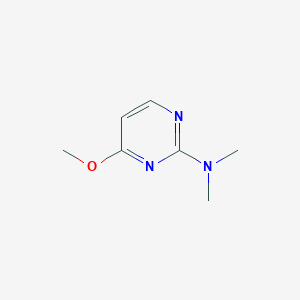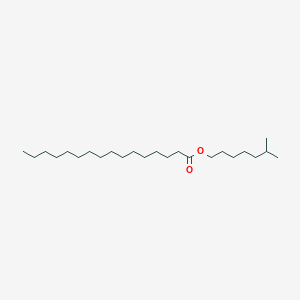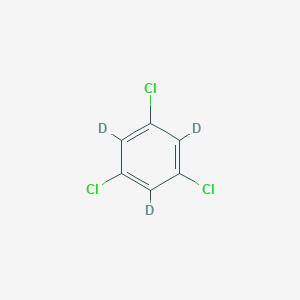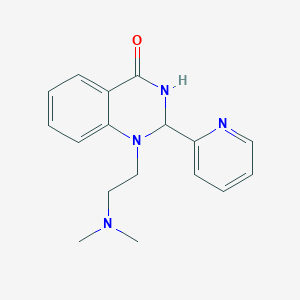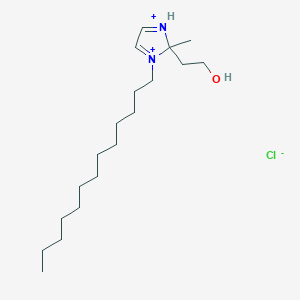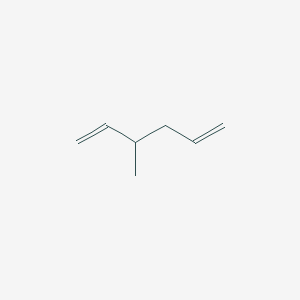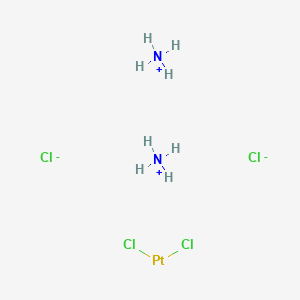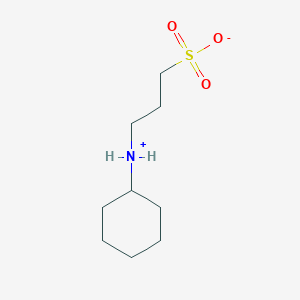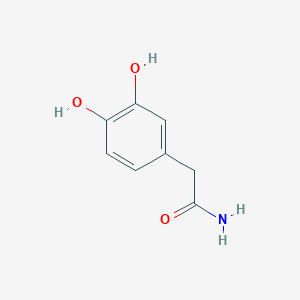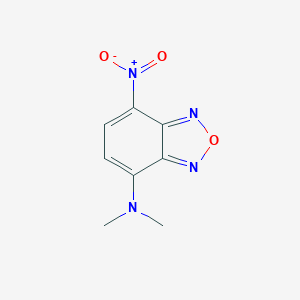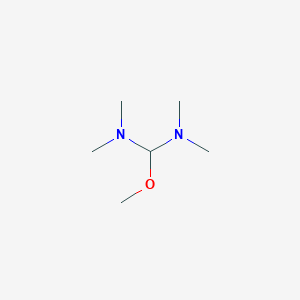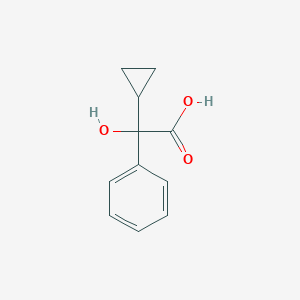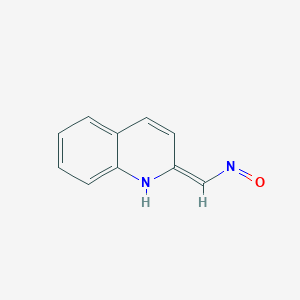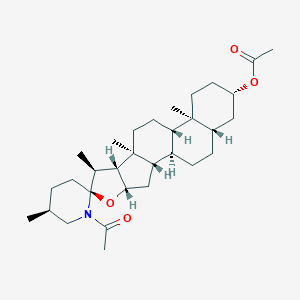
N,O-Diacetyltomatidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Diacetyltomatidine (DAT) is a natural compound isolated from the roots of Solanum aculeatissimum, a plant commonly found in South America. DAT has gained attention in the scientific community due to its potential pharmacological properties, including its ability to inhibit the growth of cancer cells. In
Mechanism Of Action
The mechanism of action of N,O-Diacetyltomatidine is not fully understood. However, studies have shown that N,O-Diacetyltomatidine can inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase II and histone deacetylase (HDAC). Additionally, N,O-Diacetyltomatidine can also induce oxidative stress in cancer cells, leading to cell death.
Biochemical And Physiological Effects
N,O-Diacetyltomatidine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that N,O-Diacetyltomatidine can inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using N,O-Diacetyltomatidine in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, N,O-Diacetyltomatidine has been shown to have low toxicity in animal models. However, one limitation of using N,O-Diacetyltomatidine in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on N,O-Diacetyltomatidine. One area of interest is the development of N,O-Diacetyltomatidine analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N,O-Diacetyltomatidine and its potential applications in cancer therapy. Finally, more research is needed to explore the potential use of N,O-Diacetyltomatidine in other areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, N,O-Diacetyltomatidine is a natural compound with promising pharmacological properties. Its ability to inhibit the growth of cancer cells makes it a potential anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in cancer therapy and other areas.
Synthesis Methods
The synthesis of N,O-Diacetyltomatidine involves the extraction of Solanum aculeatissimum roots using a solvent such as ethanol or methanol. The extract is then purified using various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The purified compound is then identified using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
N,O-Diacetyltomatidine has been extensively studied for its potential pharmacological properties. One of the most promising applications of N,O-Diacetyltomatidine is its ability to inhibit the growth of cancer cells. Studies have shown that N,O-Diacetyltomatidine can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
properties
CAS RN |
1181-86-8 |
|---|---|
Product Name |
N,O-Diacetyltomatidine |
Molecular Formula |
C31H49NO4 |
Molecular Weight |
499.7 g/mol |
IUPAC Name |
[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate |
InChI |
InChI=1S/C31H49NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h18-19,22-28H,7-17H2,1-6H3/t18-,19-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
XBYGONLLFUVZNC-VRUMTIBZSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



